molecular formula C9H10N2O B157022 1-Phenylimidazolidin-2-one CAS No. 1848-69-7

1-Phenylimidazolidin-2-one

Cat. No. B157022
CAS RN: 1848-69-7
M. Wt: 162.19 g/mol
InChI Key: QKKGTRSHKSWYAK-UHFFFAOYSA-N
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Description

1-Phenylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in drug discovery. Although the provided papers do not directly discuss 1-Phenylimidazolidin-2-one, they do provide insights into related compounds and their synthesis, structure, and biological activities, which can be informative for understanding 1-Phenylimidazolidin-2-one.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-pot synthesis of pyrimidino thiazolidin-4-ones catalyzed by activated fly ash , and the synthesis of 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions . These methods highlight the efficiency of one-pot reactions in constructing complex molecules. Similarly, the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines via a bromination shuttle mechanism and the solid-phase synthesis of 1,5-disubstituted 2-aryliminoimidazolidines demonstrate the versatility of synthetic approaches for imidazolidine derivatives.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives is characterized by the presence of an imidazolidinone ring, which can be substituted at various positions to modulate the compound's properties. The structure-activity relationships (SARs) for 1-phenylbenzimidazoles provide insights into how different substituents affect biological activity, which is relevant for understanding the molecular structure of 1-Phenylimidazolidin-2-one.

Chemical Reactions Analysis

The chemical reactivity of imidazolidinone derivatives is influenced by the substituents on the imidazolidinone ring. For instance, the introduction of N-aminoimidazolidin-2-one into peptide sequences demonstrates the compound's reactivity and potential for creating peptidomimetics. The synthesis of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones further illustrates the diverse chemical reactions that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives, such as melting points and solubility, are crucial for their application in drug design. The microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines in water–PEG-400 suggests that these compounds can be synthesized in environmentally benign conditions, which is important for sustainable chemistry. The characterization data provided for pyrimidinyl thiazolidinones and the synthesis of spiro[4H-benzopyran-4,2'-thiazolidin]-4-ones contribute to the understanding of the physical and chemical properties of related compounds.

Scientific Research Applications

Application 1: Anti-inflammatory Activity

  • Summary of the Application: 1-Phenylimidazolidin-2-one is used in the synthesis of new unsymmetric bis-heterocyclic compounds with a direct C-C bond. These compounds have been found to possess anti-inflammatory activity and relatively low cytotoxicity .
  • Methods of Application: The method involves the amidoalkylation of indole, oxindole, pyrazolone, and pyrazole derivatives using 5-hydroxy-1-phenylimidazolidin-2-one .
  • Results or Outcomes: The 3-(2-oxoimidazolidin-5-yl)indole derivatives were found to possess anti-inflammatory activity and relatively low cytotoxicity .

Application 2: Growth Regulator for Germination

  • Summary of the Application: Compounds containing indoles and imidazolidin-2-one moiety with a direct C–C bond were synthesized using an amidoalkylation one-pot reaction. These compounds were investigated as a growth regulator for germination, growth, and development of wheat seeds .
  • Methods of Application: The method involves the amidoalkylation of reagent 1-phenylimidazolidin-2-one .
  • Results or Outcomes: The study identified the leading compounds, 3a and 3e, with higher growth-regulating activity than the indole-auxin analogues .

Application 3: Synthesis of Bioactive Compounds

  • Summary of the Application: 1-Phenylimidazolidin-2-one is used in the synthesis of new unsymmetric bis-heterocyclic compounds with a direct C-C bond. These compounds have been found to possess various biological activities .
  • Methods of Application: The method involves the amidoalkylation of indole, oxindole, pyrazolone, and pyrazole derivatives using 5-hydroxy-1-phenylimidazolidin-2-one .
  • Results or Outcomes: The derivatives were found to possess various biological activities, including neuroprotective, anticonvulsant, antibacterial, anti-inflammatory, and anti-cancer properties .

Application 4: Growth Regulator for Drought Resistance

  • Summary of the Application: Compounds containing indoles and imidazolidin-2-one moiety with a direct C–C bond were synthesized using an amidoalkylation one-pot reaction. These compounds were investigated as a growth regulator for germination, growth, and development of wheat seeds .
  • Methods of Application: The method involves the amidoalkylation of reagent 1-phenylimidazolidin-2-one .
  • Results or Outcomes: Their effect on drought resistance at very low concentrations (4 × 10 −5 M) was evaluated. The study highlighted identified the leading compounds, 3 a and 3 e, with higher growth-regulating activity than the indole-auxin analogues .

Application 5: Synthesis of Imidazo[4,5-b]Pyridine-2,5(4H,6H)-Diones

  • Summary of the Application: 1-Phenylimidazolidin-2-one is used in a three-component condensation with aldehydes and Meldrum’s acid. This process leads to the synthesis of Imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins .
  • Methods of Application: The method involves a three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum’s acid .
  • Results or Outcomes: The result of this process is the synthesis of Imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and 5-substituted 1-phenylhydantoins .

Application 6: Synthesis of Bioactive Compounds

  • Summary of the Application: 1-Phenylimidazolidin-2-one is used in the synthesis of new unsymmetric bis-heterocyclic compounds with a direct C-C bond. These compounds have been found to possess various biological activities .
  • Methods of Application: The method involves the amidoalkylation of indole, oxindole, pyrazolone, and pyrazole derivatives using 5-hydroxy-1-phenylimidazolidin-2-one .
  • Results or Outcomes: The derivatives were found to possess various biological activities, including neuroprotective, anticonvulsant, antibacterial, anti-inflammatory, and anti-cancer properties .

Safety And Hazards

1-Phenylimidazolidin-2-one has been assigned a Hazard Alert Code of 2 . It has been associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

1-phenylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKGTRSHKSWYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292174
Record name 1-Phenylimidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylimidazolidin-2-one

CAS RN

1848-69-7
Record name 1-Phenyl-2-imidazolidinone
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Record name 1-Phenylimidazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYL-2-IMIDAZOLIDINONE
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Synthesis routes and methods I

Procedure details

A mixture of phenyl isocyanate (50 mmoles), 2-oxazolidinone (50 mmoles) and anhydrous AlCl3 (40 mg, 0.3 mmole) is heated at 195° C. for 6 hours with stirring. The reaction mixture is dissolved in dichloromethane and the resulting solution is washed with water twice. The dichloromethane solution is dried and evaporated and the residue distilled at reduced pressure. The distillate is recrystallized from hot hexane to give a yield of 48 percent of the desired product, m.p. 157° C.-159° C.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

Aniline (15.40 g; 0.165 mole) and 2-oxazolidone (9.60 g; 0.110 mole) were refluxed for 6.5 hours with 1.00 g (0.0125 mole) of titanium dioxide (Harshaw Ti 0720 which had been calcined at 300° C. for 4 hours). The reaction mass was cooled to 0° C. and the crystals which had formed were filtered off. The crystals were recrystallized from ethanol to give N-phenylimidazolidone in 47% yield. The conversion based on 2-oxazolidone was 99%.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
CS Krylov, AN Komogortsev, BV Lichitsky… - Chemistry of …, 2019 - Springer
… We found that the reaction of 4-imino-1-phenylimidazolidin-2-one (8) with aldehydes 3a–f and Meldrum's acid (7) in EtOH in the presence of N-methylmorpholine as the base leads to …
Number of citations: 3 link.springer.com
F Heidempergher, A Pillan, V Pinciroli… - Journal of medicinal …, 1997 - ACS Publications
… The intermediates 41-55 (Table 2) were prepared by alkylating the appropriate 1-phenylimidazolidin-2-one with 4-(chloromethyl)-5-methyl-1-(triphenylmethyl)-1H-imidazole [5-(…
Number of citations: 37 pubs.acs.org
A Casnati, A Perrone, PP Mazzeo… - The Journal of …, 2019 - ACS Publications
The first organo-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones via intramolecular hydroamidation of propargylic ureas is reported. The phosphazene base BEMP …
Number of citations: 19 pubs.acs.org
CT Сhulovska Z, I Drapak… - … Res. Appl. Chem, 2021 - biointerfaceresearch.com
… Krylov, CS; Komogortsev, AN; Lichitsky, BV; Fakhrutdinov, AN; Dudinov, AА; Krayushkin, MM Three-component condensation of 4-imino-1-phenylimidazolidin-2-one with aldehydesand …
Number of citations: 15 biointerfaceresearch.com
JA Maclaren - Australian Journal of Chemistry, 1977 - CSIRO Publishing
The reaction of phosgene with N-methyl-N-phenylethane-1,2-diamine, with N-phenylethane-1,2-diamine and with 1-phenylimidazolidin-2-one, gives in each case 2-oxo-3-…
Number of citations: 11 www.publish.csiro.au
R C.-Gaudreault, M Gagné-Boulet, X Charest-Morin… - Cancer Research, 2015 - AACR
… To improve the biopharmaceutical properties of these new antimicrotubule agents, we modified their 1-phenylimidazolidin-2-one moiety by substituting the -NH group of the …
Number of citations: 0 aacrjournals.org
YA Ammar, M AM Sh El-Sharief… - Current Organic …, 2016 - ingentaconnect.com
A series of new 5-imino-4-thioxo-2-imidazolidinone derivatives 3 with various halogenated and alkylated aromatic substituents at N1 and N3 was synthesized. Imidazolidineiminothione …
Number of citations: 48 www.ingentaconnect.com
VG Shtamburg, AO Anishchenko… - Journal of Chemistry …, 2023 - chemistry.dnu.dp.ua
… -1-phenylimidazolidin-2-one and 5-(4-bromophenyl)-3-n-butyloxy-trans-4,5-dihydroxy1-phenylimidazolidin-2-one is … -4,5-dihydroxy-1phenylimidazolidin-2-one were converted into 5-(4-…
Number of citations: 0 chemistry.dnu.dp.ua
KA Kochetkov, ON Gorunova, NA Bystrova… - Russian Chemical …, 2022 - Springer
… Amidoalkylation of indole, oxindole, pyrazolone, and pyrazole derivatives using 5-hydroxy-1-phenylimidazolidin-2-one afforded a number of new unsymmetric bisheterocyclic …
Number of citations: 2 link.springer.com
S Fortin, L Wei, E Moreau, J Lacroix, MF Côté… - European journal of …, 2011 - Elsevier
… Briefly, 1-phenylimidazolidin-2-one (50) was obtained by the nucleophilic addition of aniline to 2-chloroethylisocyanate in methylene chloride at 25 C followed by cyclization of the 1-(2-…
Number of citations: 41 www.sciencedirect.com

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